molecular formula C10H14Cl2N4O B8634140 2-[4-(3,6-Dichloropyridazin-4-yl)-piperazin-1-yl]-ethanol

2-[4-(3,6-Dichloropyridazin-4-yl)-piperazin-1-yl]-ethanol

Cat. No. B8634140
M. Wt: 277.15 g/mol
InChI Key: GTWQYUKLIRGCGJ-UHFFFAOYSA-N
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Patent
US08076339B2

Procedure details

In a 50 mL round bottom flask, 9.18 g (0.05 mol) of 3,4,6-trichloro-pyridazine, 5.30 g (0.05 mol) of anhydrous sodium carbonate and 20 mL of N,N-dimethylacetamide (DMA) were added, stirred at room temperature, then 6.54 g (0.05 mol) of 2-(piperazin-1-yl)-ethanol (dissolved in 10 ml DMA) was added dropwise slowly, stirred overnight, filtered on the next day. 100 mL of distilled water was added into the filter cake and stirred, then filtered again to obtain 10.20 g of a white solid, yield: 73.6%, m.p. 139˜141° C. 1H-NMR (400MHz, CDCl3) δppm: 2.57(br, 1H), 2.66˜2.68(t, 2H, J=5.12Hz), 2.73˜2.76(t, 4H, J=4.76Hz), 3.36˜3.38(t, 4H, J=4.52Hz), 3.68˜3.71(t, 2H, J=5.04Hz), 6.88(s, 1H). 13C-NMR (400MHz, DMSO-d6) δppm: 155.14, 149.43, 148.70, 116.64, 60.00, 58.49, 52.44, 48.90.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
73.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1Cl.C(=O)([O-])[O-].[Na+].[Na+].[N:16]1([CH2:22][CH2:23][OH:24])[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CN(C)C(=O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[N:19]1[CH2:20][CH2:21][N:16]([CH2:22][CH2:23][OH:24])[CH2:17][CH2:18]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.18 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N1(CCNCC1)CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered on the next day
ADDITION
Type
ADDITION
Details
100 mL of distilled water was added into the filter cake
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1N1CCN(CC1)CCO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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